![molecular formula C12H17NO2S B2872321 5-(Azepan-1-ylmethyl)thiophene-2-carboxylic acid CAS No. 792889-26-0](/img/structure/B2872321.png)
5-(Azepan-1-ylmethyl)thiophene-2-carboxylic acid
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Description
Synthesis Analysis
Thiophene derivatives, such as 5-(Azepan-1-ylmethyl)thiophene-2-carboxylic acid, can be synthesized through various methods. One common method is the condensation reaction, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 5-(Azepan-1-ylmethyl)thiophene-2-carboxylic acid consists of a thiophene ring, which is a five-membered ring with one sulfur atom, attached to an azepane ring through a methylene bridge. The carboxylic acid group is attached to the thiophene ring.Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . Thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs are of great interest to scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anticancer Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer . This makes them valuable in the development of new treatments for various types of cancer.
Anti-inflammatory Properties
Thiophene derivatives also show anti-inflammatory properties . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
Antimicrobial Properties
Thiophene derivatives have been found to have antimicrobial properties . Some compounds have shown activity comparable to standard drugs like ampicillin and gentamicin for all tested bacteria species .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes them useful in a variety of industrial applications to protect metals and other materials from corrosion.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are used in the development of devices like organic field-effect transistors (OFETs) and in the fabrication of organic light-emitting diodes (OLEDs) .
properties
IUPAC Name |
5-(azepan-1-ylmethyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c14-12(15)11-6-5-10(16-11)9-13-7-3-1-2-4-8-13/h5-6H,1-4,7-9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDMGMFCFPJMHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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